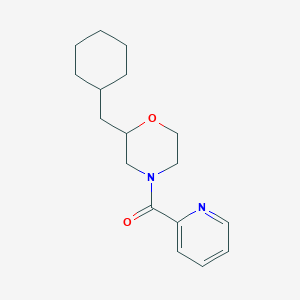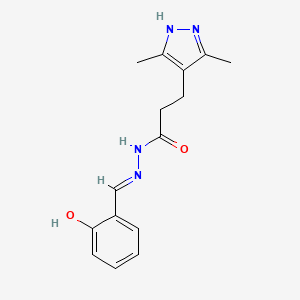
2-(cyclohexylmethyl)-4-(2-pyridinylcarbonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(cyclohexylmethyl)-4-(2-pyridinylcarbonyl)morpholine, also known as CXM, is a chemical compound that belongs to the class of morpholine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mechanism of Action
The mechanism of action of 2-(cyclohexylmethyl)-4-(2-pyridinylcarbonyl)morpholine is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cancer cell proliferation and inflammation. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins and play a crucial role in tumor invasion and metastasis. Additionally, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are responsible for pain and inflammation.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth in animal models. Additionally, this compound has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(cyclohexylmethyl)-4-(2-pyridinylcarbonyl)morpholine is its high potency and selectivity for its target enzymes and proteins. Additionally, this compound is relatively easy to synthesize, and the yield is high, making it an attractive option for large-scale production. However, one of the limitations of this compound is its relatively low solubility in water, which can make it challenging to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on 2-(cyclohexylmethyl)-4-(2-pyridinylcarbonyl)morpholine. One area of interest is the development of this compound analogs with improved solubility and potency. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential applications in the treatment of various diseases, including cancer and chronic pain. Finally, studies on the pharmacokinetics and toxicity of this compound are needed to determine its suitability for clinical use.
Conclusion
In conclusion, this compound is a promising compound with potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. Its high potency and selectivity for its target enzymes and proteins make it an attractive option for further research. However, further studies are needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of 2-(cyclohexylmethyl)-4-(2-pyridinylcarbonyl)morpholine involves the reaction of cyclohexylmethylamine with 2-pyridinecarboxylic acid followed by the reaction of the resulting intermediate with morpholine. The final product is obtained after purification and isolation. The synthesis of this compound is relatively straightforward, and the yield is high, making it an attractive option for large-scale production.
Scientific Research Applications
2-(cyclohexylmethyl)-4-(2-pyridinylcarbonyl)morpholine has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been found to have potent anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation.
properties
IUPAC Name |
[2-(cyclohexylmethyl)morpholin-4-yl]-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c20-17(16-8-4-5-9-18-16)19-10-11-21-15(13-19)12-14-6-2-1-3-7-14/h4-5,8-9,14-15H,1-3,6-7,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEMZLGELDUQOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2CN(CCO2)C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclobutyl-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6017765.png)
![1-[4-(phenylethynyl)benzoyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6017778.png)

![1-(cyclopropylacetyl)-3-[2-(3,4-difluorophenyl)ethyl]piperidine](/img/structure/B6017787.png)
![N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-N-(2-methoxyethyl)-2-propanamine](/img/structure/B6017791.png)

![4-{6-[4-(4-biphenylylsulfonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6017805.png)
![N~1~-(2,4-dimethoxyphenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B6017831.png)
![N-methyl-2-[(2,3,5-trimethylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B6017837.png)
![2-amino-7-[4-(1H-pyrazol-3-yl)benzoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6017849.png)

![4-({3-[(cyclohexylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B6017854.png)
![2-(2,6-dichlorophenyl)-N-[3-({[(2,6-dichlorophenyl)acetyl]amino}methyl)-3,5,5-trimethylcyclohexyl]acetamide](/img/structure/B6017858.png)
![2-(4-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenoxy)acetamide](/img/structure/B6017860.png)